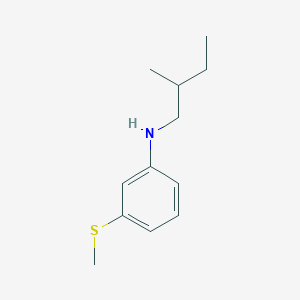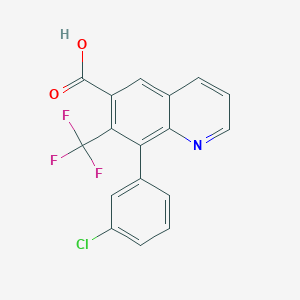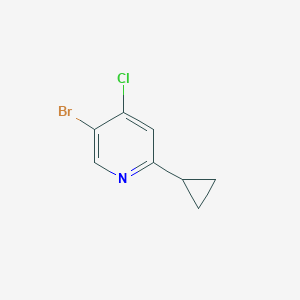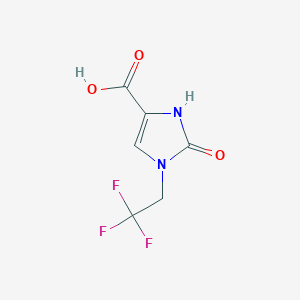
3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde is an organic compound that features a cyclobutane ring substituted with a 4-methoxyphenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde typically involves the cycloaddition of a suitable diene with a 4-methoxyphenyl-substituted alkene. This reaction can be catalyzed by transition metals such as palladium or nickel under controlled conditions. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid.
Reduction: 3-(4-Methoxyphenyl)cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxyphenyl group may also interact with hydrophobic pockets in target molecules, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)cyclobutane-1-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methylphenyl)cyclobutane-1-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
3-(4-Chlorophenyl)cyclobutane-1-carbaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenyl)cyclobutane-1-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can donate electron density through resonance, potentially stabilizing reaction intermediates and affecting the compound’s overall chemical behavior.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-14-12-4-2-10(3-5-12)11-6-9(7-11)8-13/h2-5,8-9,11H,6-7H2,1H3 |
Clé InChI |
RVUXCDVINMCNIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



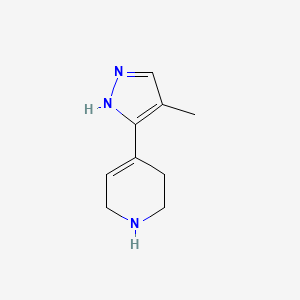
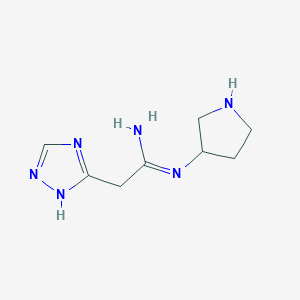
![2-tert-Butyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239974.png)
![2-[(But-2-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13239980.png)
![3-chloro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13239983.png)
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13239991.png)

![2-[1-(Aminomethyl)cyclopropyl]acetonitrile](/img/structure/B13240003.png)
